![molecular formula C19H17ClN2O3 B2557005 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898419-06-2](/img/structure/B2557005.png)
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that combines a chlorophenyl group and an ethoxyphenyl group within a tetrahydropyrazine-dione framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl and ethoxyphenyl precursors, followed by a series of condensation and cyclization reactions to form the tetrahydropyrazine-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can result in various functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the compound’s structure and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: A related compound with a similar chlorophenyl group, used as an antihistamine.
Piperazine derivatives: These compounds share the tetrahydropyrazine core and have diverse biological activities.
Uniqueness
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTFUODQPCHCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
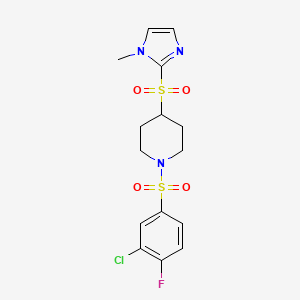
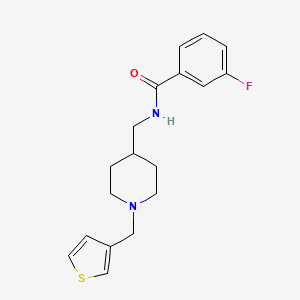
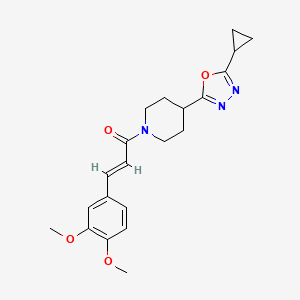
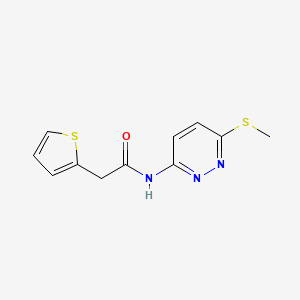
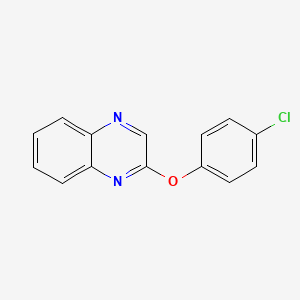
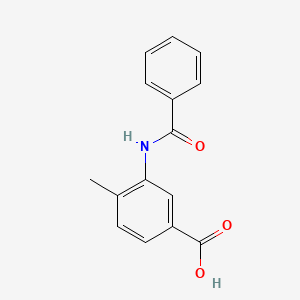
![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)
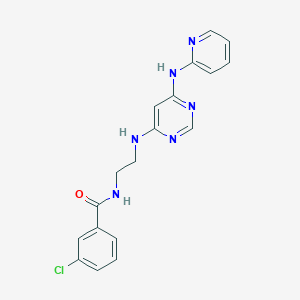
![1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2556938.png)
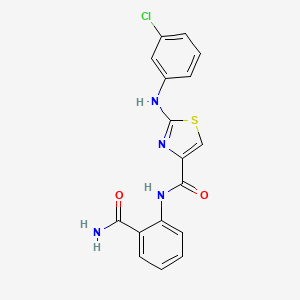
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2556942.png)
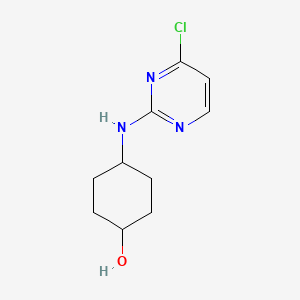
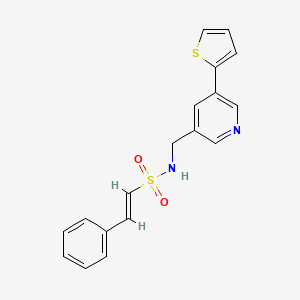
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)
